Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride
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Overview
Description
Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it an effective agent in formulations requiring emulsification, dispersion, or solubilization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as ethanol or water, under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-dimethylethanolamine) and alkyl halide (e.g., nonyl chloride).
Reaction Conditions: Reflux in ethanol or water.
Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process. The final product is purified using techniques such as distillation or chromatography to meet the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Various quaternary ammonium salts.
Oxidation: Ketones or aldehydes.
Reduction: Amines or other reduced forms of the original compound.
Scientific Research Applications
Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in cell culture media as a surfactant to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate active pharmaceutical ingredients.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride is primarily based on its ability to interact with both hydrophilic and hydrophobic molecules. This interaction is facilitated by the quaternary ammonium group, which can form ionic bonds with negatively charged species, and the long alkyl chain, which can interact with hydrophobic substances. This dual interaction capability allows the compound to act as an effective emulsifier, dispersant, and solubilizer.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride
- Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, chloride
- Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, esters with C16-18 and C18-unsatd. fatty acids, Me sulfates (salts)
Uniqueness
Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride is unique due to its specific alkyl chain length and the presence of a hydroxyl group, which enhances its solubility and interaction with various substances. This makes it particularly effective in applications requiring strong emulsification and dispersion properties, setting it apart from other similar quaternary ammonium compounds.
Properties
CAS No. |
38954-47-1 |
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Molecular Formula |
C14H32ClNO2 |
Molecular Weight |
281.86 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(nonoxymethyl)azanium;chloride |
InChI |
InChI=1S/C14H32NO2.ClH/c1-4-5-6-7-8-9-10-13-17-14-15(2,3)11-12-16;/h16H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WGWKBGLQHRPYJL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
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